molecular formula C11H10ClNO2 B6215273 8-methylquinoline-3-carboxylic acid hydrochloride CAS No. 2731008-03-8

8-methylquinoline-3-carboxylic acid hydrochloride

Cat. No.: B6215273
CAS No.: 2731008-03-8
M. Wt: 223.7
InChI Key:
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Description

8-methylquinoline-3-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound this compound is particularly interesting due to its potential biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methylquinoline-3-carboxylic acid hydrochloride can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are frequently utilized. Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-methylquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinolines, which can have significant biological activities .

Scientific Research Applications

8-methylquinoline-3-carboxylic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methylquinoline-3-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death. These mechanisms make it a promising candidate for the development of new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.

    8-hydroxyquinoline: A derivative with significant antimicrobial and anticancer activities.

    Quinoline-4-carboxylic acid: Another derivative used in the synthesis of various pharmaceuticals.

Uniqueness

8-methylquinoline-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 8-position and carboxylic acid group at the 3-position make it particularly effective in certain biological applications, such as enzyme inhibition and DNA intercalation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methylquinoline-3-carboxylic acid hydrochloride involves the reaction of 8-methylquinoline with chloroacetic acid followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "8-methylquinoline", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 8-methylquinoline in chloroacetic acid and heat the mixture under reflux for several hours.", "Step 2: Add sodium hydroxide to the reaction mixture to hydrolyze the ester and form 8-methylquinoline-3-carboxylic acid.", "Step 3: Acidify the reaction mixture with hydrochloric acid to obtain 8-methylquinoline-3-carboxylic acid hydrochloride.", "Step 4: Isolate the product by filtration and wash with water." ] }

CAS No.

2731008-03-8

Molecular Formula

C11H10ClNO2

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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